![molecular formula C10H12ClNO3 B14355595 4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid CAS No. 90869-93-5](/img/structure/B14355595.png)
4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid typically involves the protection of the amino group of 4-aminobenzoic acid through methyl esterification. This is followed by the addition of chloroethyl and methylamino groups using appropriate reagents under controlled conditions . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid involves its interaction with DNA. The chloroethyl group can form covalent bonds with DNA bases, leading to cross-linking and inhibition of DNA replication and transcription . This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: An alkylating agent used in chemotherapy.
Melphalan: Another alkylating agent with similar DNA-binding properties.
Sarcolysine: A compound with a similar structure and mechanism of action.
Uniqueness
4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxybenzoic acid moiety provides additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Número CAS |
90869-93-5 |
|---|---|
Fórmula molecular |
C10H12ClNO3 |
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H12ClNO3/c1-12(5-4-11)7-2-3-8(10(14)15)9(13)6-7/h2-3,6,13H,4-5H2,1H3,(H,14,15) |
Clave InChI |
JPDIPCQPGJGSAN-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCl)C1=CC(=C(C=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)
![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)
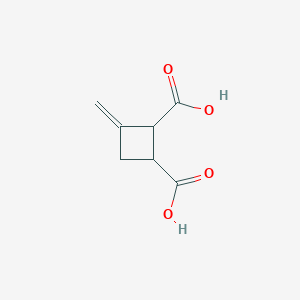

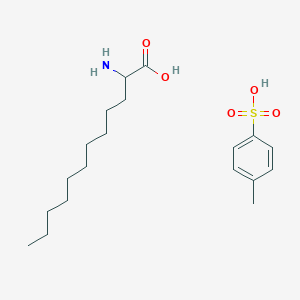

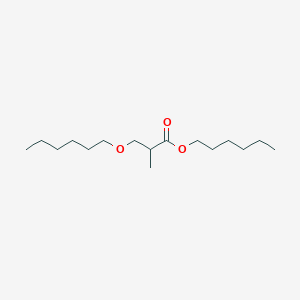
![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)

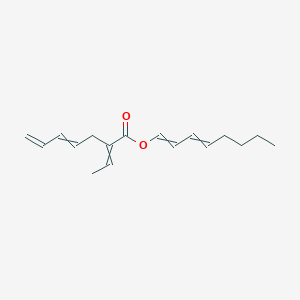
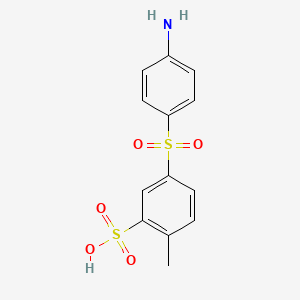
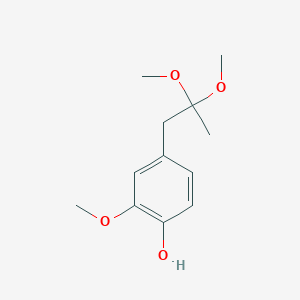

![(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone}](/img/structure/B14355596.png)
